2-Amino-6-chloro-N-hexylisonicotinamide
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Overview
Description
2-Amino-6-chloro-N-hexylisonicotinamide is a chemical compound with the molecular formula C12H18ClN3O and a molecular weight of 255.74 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a hexyl chain attached to an isonicotinamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Amino-6-chloro-N-hexylisonicotinamide typically involves the reaction of 6-chloronicotinic acid with hexylamine in the presence of a coupling agent . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Amino-6-chloro-N-hexylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-6-chloro-N-hexylisonicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-N-hexylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Amino-6-chloro-N-hexylisonicotinamide can be compared with other similar compounds, such as:
2-Amino-6-chloronicotinonitrile: Similar in structure but with a nitrile group instead of a hexyl chain.
2-Amino-6-chloropyrazine: Contains a pyrazine ring instead of an isonicotinamide core.
2-Amino-6-chlorobenzothiazole: Features a benzothiazole ring instead of an isonicotinamide core.
Properties
Molecular Formula |
C12H18ClN3O |
---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-amino-6-chloro-N-hexylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H18ClN3O/c1-2-3-4-5-6-15-12(17)9-7-10(13)16-11(14)8-9/h7-8H,2-6H2,1H3,(H2,14,16)(H,15,17) |
InChI Key |
QNCWFIVAAFPHSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC(=NC(=C1)Cl)N |
Origin of Product |
United States |
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